

Application Note & Synthesis Protocol: 2-Chloro-7-fluoroquinazolin-4-amine

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Compound of Interest

Compound Name: 2-Chloro-7-fluoroquinazolin-4-amine

Cat. No.: B1387713

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Abstract

This document provides a comprehensive, three-step synthesis protocol for **2-Chloro-7-fluoroquinazolin-4-amine**, a critical intermediate in the development of targeted therapeutics. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, particularly tyrosine kinase inhibitors (TKIs) used in oncology.^{[1][2][3]} This guide is designed for researchers in medicinal chemistry and drug development, offering a detailed methodology grounded in established chemical principles. The protocol begins with the cyclization of 2-amino-4-fluorobenzoic acid, proceeds through a robust chlorination step, and concludes with a regioselective amination. Each step is elucidated with mechanistic insights, safety protocols, and characterization guidelines to ensure reproducibility and high-purity yields.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery due to its versatile biological activities.^{[3][4]} Compounds bearing this moiety have been successfully developed as inhibitors for key cellular targets like the Epidermal Growth Factor Receptor (EGFR), demonstrating efficacy in treating various cancers.^{[2][5]} The **2-Chloro-7-fluoroquinazolin-4-amine** molecule is a particularly valuable building block. The chlorine atom at the C2 position serves as a versatile handle for introducing further molecular diversity through nucleophilic

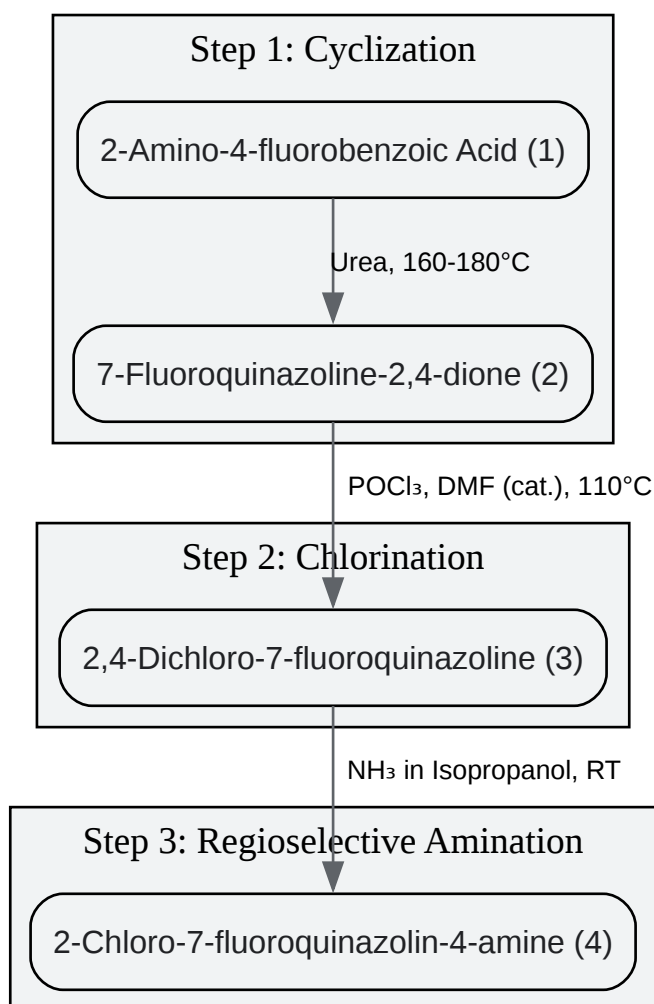
substitution, while the amine group at C4 is often essential for binding to the hinge region of kinase enzymes. The fluorine at the C7 position can enhance metabolic stability and binding affinity.

This protocol details a reliable and scalable synthetic route, optimized from established literature procedures, to produce this key intermediate with high fidelity.[\[2\]](#)[\[6\]](#)

Overall Synthetic Workflow

The synthesis of **2-Chloro-7-fluoroquinazolin-4-amine** (4) is efficiently achieved in three primary steps starting from the commercially available 2-amino-4-fluorobenzoic acid (1).

- **Cyclization:** Condensation of 2-amino-4-fluorobenzoic acid (1) with urea to form the heterocyclic core, 7-fluoroquinazoline-2,4(1H,3H)-dione (2).
- **Chlorination:** Conversion of the dione intermediate (2) into the highly reactive 2,4-dichloro-7-fluoroquinazoline (3) using phosphorus oxychloride (POCl_3).
- **Regioselective Amination:** Selective nucleophilic substitution at the more reactive C4 position of the dichloro-intermediate (3) to yield the final product, **2-Chloro-7-fluoroquinazolin-4-amine** (4).



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Caption: High-level overview of the three-step synthesis protocol.

Detailed Experimental Protocols

Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione (2)

Principle: This step involves a thermal condensation reaction. 2-amino-4-fluorobenzoic acid reacts with urea, which serves as a source of two nitrogen atoms and a carbonyl group, to form the stable pyrimidine ring of the quinazoline dione. The reaction proceeds via an initial formation of an N-carbamoyl intermediate, followed by intramolecular cyclization and elimination of ammonia.

Reagent	CAS No.	Mol. Wt. (g/mol)	Quantity	Moles (mol)
2-Amino-4-fluorobenzoic acid	446-32-2	155.13	10.0 g	0.064
Urea	57-13-6	60.06	26.0 g	0.433

Protocol:

- Combine 2-amino-4-fluorobenzoic acid (10.0 g) and urea (26.0 g) in a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
- Heat the solid mixture with stirring in an oil bath set to 160°C for 12 hours. The mixture will melt, and ammonia gas will evolve. Ensure the reaction is conducted in a well-ventilated fume hood.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
- After completion, cool the reaction mixture until it solidifies but is still warm (~80-90°C).
- Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL) to the flask with vigorous stirring to neutralize any remaining acidic components.
- Filter the resulting suspension and transfer the filter cake to a beaker.
- Add 10% aqueous sodium hydroxide (NaOH) solution until the solid dissolves.
- Filter the solution to remove any insoluble impurities.
- Slowly add dilute hydrochloric acid (HCl) to the filtrate with stirring until the pH is acidic (~pH 5-6), causing the product to precipitate.
- Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum at 60°C to yield 7-fluoroquinazoline-2,4(1H,3H)-dione (2) as a white solid.[6]

- Expected Yield: ~75-85%.

Step 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline (3)

Principle: This is a nucleophilic substitution reaction where the hydroxyl groups of the tautomeric form of the dione are replaced by chlorine atoms. Phosphorus oxychloride (POCl_3) is a powerful chlorinating agent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the chlorination.

Reagent	CAS No.	Mol. Wt. (g/mol)	Quantity	Moles (mol)
7-fluoroquinazoline-2,4-dione (2)	346-68-9	180.13	10.0 g	0.055
Phosphorus Oxychloride (POCl_3)	10025-87-3	153.33	50 mL	0.535
N,N-Dimethylformamide (DMF)	68-12-2	73.09	0.5 mL	(catalyst)

Protocol:

- CRITICAL SAFETY WARNING:** Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[7][8] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
- In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-fluoroquinazoline-2,4-dione (2) (10.0 g) in phosphorus oxychloride (50 mL).
- Carefully add DMF (0.5 mL) dropwise to the suspension.

- Heat the mixture to reflux (approximately 110°C) and stir for 6 hours. The suspension should gradually become a clear, brown solution.
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, allow the mixture to cool to room temperature.
- Remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH pellets).
- CAUTION: HIGHLY EXOTHERMIC REACTION. In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water.
- Very slowly and carefully, pour the viscous residue from the reaction flask onto the ice-water mixture with vigorous stirring. A precipitate will form.
- Continue stirring for 30 minutes to ensure complete precipitation and quenching of any residual reactive species.
- Filter the resulting solid, wash it extensively with cold water until the filtrate is neutral, and then dry it under vacuum to afford 2,4-dichloro-7-fluoroquinazoline (3) as a brown solid.^{[2][6][9]}
 - Expected Yield: ~85-95%.

Step 3: Synthesis of 2-Chloro-7-fluoroquinazolin-4-amine (4)

Principle: This step leverages the differential reactivity of the two chlorine atoms in a regioselective nucleophilic aromatic substitution (S_NAr) reaction. The chlorine at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at C2. This is due to stronger electron withdrawal by the adjacent ring nitrogen (N3). Therefore, introducing ammonia results in the selective formation of the 4-amino product.

Caption: Rationale for the regioselective amination at the C4 position.

Reagent	CAS No.	Mol. Wt. (g/mol)	Quantity	Moles (mol)
2,4-dichloro-7-fluoroquinazoline (3)	16449-62-2	217.02	9.0 g	0.041
Ammonia (7N solution in Methanol)	7664-41-7	17.03	100 mL	~0.700
Isopropanol	67-63-0	60.10	100 mL	-

Protocol:

- Dissolve 2,4-dichloro-7-fluoroquinazoline (3) (9.0 g) in isopropanol (100 mL) in a 500 mL round-bottom flask with magnetic stirring.
- Cool the solution in an ice bath to 0-5°C.
- Slowly add the 7N solution of ammonia in methanol (100 mL) to the cooled solution over 20 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 8 hours. A precipitate will form as the reaction proceeds.
- Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) for the disappearance of the starting material.
- Upon completion, remove the solvents under reduced pressure.
- Add deionized water (150 mL) to the residue and stir for 30 minutes to form a slurry.
- Filter the solid precipitate, wash with cold water, and dry under vacuum at 50°C to obtain the final product, **2-Chloro-7-fluoroquinazolin-4-amine (4)**.
 - Expected Yield: ~90-98%.

Safety and Hazard Management

- Phosphorus Oxychloride (POCl_3): Acutely toxic, causes severe skin burns and eye damage, and reacts violently with water to produce toxic HCl gas.^{[7][8][10][11][12]} Always handle in a fume hood with appropriate PPE. Quenching must be done slowly and in an ice bath.
- Ammonia Solution: Corrosive and toxic. Causes irritation to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood.
- General: All steps should be performed by trained personnel in a laboratory setting with access to safety showers and eyewash stations. Review the Safety Data Sheet (SDS) for all chemicals before use.

Characterization and Validation

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

- Thin-Layer Chromatography (TLC): To monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F): To confirm the chemical structure. For the final product (4), expect to see characteristic signals for the aromatic protons and the amine protons.
- Mass Spectrometry (MS): To confirm the molecular weight of the product. For (4), expect $[\text{M}+\text{H}]^+$ at $m/z \approx 198.0$.

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